molecular formula C17H30N6 B5735103 N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B5735103
M. Wt: 318.5 g/mol
InChI Key: JBBBGJNQUHLXMC-UHFFFAOYSA-N
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Description

N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine: is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with pyrrolidine and dipropylamine. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with pyrrolidine in the presence of a base such as sodium carbonate to form 4,6-dipyrrolidin-1-yl-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with dipropylamine under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted triazine derivatives with varied functional groups.

Scientific Research Applications

N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4,6-dipyrrolidin-1-yl-1,3,5-triazine: Shares a similar triazine core but lacks the dipropylamine substituents.

    2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another triazine derivative with different substituents.

Uniqueness: N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine is unique due to its specific combination of dipropylamine and pyrrolidine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dipropyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6/c1-3-9-21(10-4-2)15-18-16(22-11-5-6-12-22)20-17(19-15)23-13-7-8-14-23/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBBGJNQUHLXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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